molecular formula C8H18O B1202549 1-Ethoxyhexane CAS No. 5756-43-4

1-Ethoxyhexane

Cat. No.: B1202549
CAS No.: 5756-43-4
M. Wt: 130.23 g/mol
InChI Key: ZXHQLEQLZPJIFG-UHFFFAOYSA-N
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Description

1-Ethoxyhexane is an organic compound with the molecular formula C8H18O. It is a type of ether, specifically an alkyl ether, where an ethoxy group (C2H5O-) is attached to a hexane chain. This compound is known for its applications in various fields due to its chemical properties.

Preparation Methods

1-Ethoxyhexane can be synthesized through several methods, with the Williamson Ether Synthesis being one of the most common. In this method, an alkyl halide undergoes nucleophilic substitution by an alkoxide to form the ether. For this compound, the reaction involves hexyl bromide and sodium ethoxide under suitable conditions .

Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

1-Ethoxyhexane undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids for cleavage and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethoxyhexane is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethoxyhexane involves its interaction with other molecules through its ethoxy group. This interaction can lead to various chemical transformations, depending on the conditions and reagents present. The molecular targets and pathways involved are primarily dictated by the type of reaction it undergoes, such as oxidation or substitution.

Comparison with Similar Compounds

1-Ethoxyhexane can be compared with other similar ethers, such as:

    Diethyl ether (C4H10O): Known for its use as an anesthetic and solvent, diethyl ether has a shorter carbon chain compared to this compound.

    Hexyl ether (C12H26O): This compound has a longer carbon chain and different physical properties compared to this compound.

    Methoxyhexane (C7H16O): Similar in structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.

This compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in both research and industry.

Properties

IUPAC Name

1-ethoxyhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-5-6-7-8-9-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHQLEQLZPJIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871145
Record name 1-Ethoxyhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5756-43-4, 70879-83-3
Record name Hexane, 1-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005756434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C6-10, ethoxylated
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070879833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C6-10, ethoxylated
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Ethoxyhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alcohols, C6-10, ethoxylated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.770
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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